1-Tridecyn-3-ol

Lipophilicity optimization Drug design QSAR modeling

1-Tridecyn-3-ol (CAS 649561-34-2, molecular formula C13H24O, exact mass 196.1827 g/mol) is a long-chain secondary propargylic alcohol belonging to the 1-alkyn-3-ol class, characterized by a terminal alkyne at C-1 and a chiral hydroxyl group at C-3. Its experimentally calculated octanol-water partition coefficient (LogP) is 3.51130 and its topological polar surface area (PSA) is 20.23 Ų, establishing it as a moderately lipophilic scaffold with consistent polarity across the homolog series.

Molecular Formula C13H24O
Molecular Weight 196.33 g/mol
CAS No. 649561-34-2
Cat. No. B12585033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tridecyn-3-ol
CAS649561-34-2
Molecular FormulaC13H24O
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C#C)O
InChIInChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h2,13-14H,3,5-12H2,1H3
InChIKeyNBXOZWAKVAGNDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Tridecyn-3-ol (CAS 649561-34-2): Physicochemical Identity, Structural Classification, and Core Utility Profile


1-Tridecyn-3-ol (CAS 649561-34-2, molecular formula C13H24O, exact mass 196.1827 g/mol) is a long-chain secondary propargylic alcohol belonging to the 1-alkyn-3-ol class, characterized by a terminal alkyne at C-1 and a chiral hydroxyl group at C-3 . Its experimentally calculated octanol-water partition coefficient (LogP) is 3.51130 and its topological polar surface area (PSA) is 20.23 Ų, establishing it as a moderately lipophilic scaffold with consistent polarity across the homolog series . This compound serves as a versatile chiral building block for the enantioselective synthesis of biologically active molecules including leukotrienes, pheromones, and antifungal C18 polyacetylenes, where the C13 chain length provides a specific balance of lipophilicity and synthetic tractability distinct from shorter- or longer-chain congeners [1].

Chiral 1-alkyn-3-ol building block for enantioselective synthesis of leukotrienes, pheromones, and polyacetylenes.
Terminal alkyne at C-1 enables Sonogashira coupling, click chemistry, and polyyne construction.
Long-chain (C13) substrate compatible with lipase-catalyzed enantioselective resolution; short-chain analogs may not resolve.

Why 1-Tridecyn-3-ol Cannot Be Replaced by 1-Dodecyn-3-ol, 1-Undecyn-3-ol, or Tridecan-3-ol for Critical Applications


Within the 1-alkyn-3-ol homolog series, each increment of one methylene unit in the alkyl chain produces a quantifiable shift in LogP of approximately 0.39 units, meaning that substituting 1-tridecyn-3-ol (LogP 3.511) with 1-dodecyn-3-ol (LogP 3.121) or 1-undecyn-3-ol (LogP 2.731) would alter the compound's distribution coefficient by 0.39 and 0.78 log units respectively—differences sufficient to affect membrane permeability predictions and quantitative structure-activity relationship (QSAR) model inputs . Conversely, replacing the alkyne-containing 1-tridecyn-3-ol with its saturated counterpart tridecan-3-ol (LogP 4.288) introduces a ΔLogP of +0.777, representing an approximately 6-fold increase in lipophilicity that fundamentally changes partitioning behavior and eliminates the terminal alkyne functionality essential for downstream Sonogashira couplings, click chemistry, and polyacetylene construction . Furthermore, lipase-catalyzed enantioselective resolution—a key enabling technology for accessing optically pure 1-alkyn-3-ols—is strongly chain-length-dependent: long-chain substrates such as C13 are successfully resolved, whereas short-chain analogs (e.g., 3-butyn-2-ol, C4) fail due to poor enantioselectivities, rendering generic substitution across chain lengths unworkable in stereochemically demanding contexts [1].

! Homolog shifts in LogP (~0.4–0.8 units) may alter QSAR predictions and membrane permeability context.
! Saturated analog tridecan-3-ol lacks the terminal alkyne and exhibits approximately 6-fold higher lipophilicity, limiting direct substitution.
! Short-chain 1-alkyn-3-ols (≤C4) may fail enzymatic resolution; chain-length-dependent selectivity restricts generic interchange.

Quantitative Differentiation Guide for 1-Tridecyn-3-ol (CAS 649561-34-2): Head-to-Head Physicochemical and Stereochemical Evidence Against Closest Analogs


LogP Differentiation: 1-Tridecyn-3-ol vs. Saturated C13 Analog Tridecan-3-ol — Alkyne-Driven Lipophilicity Modulation

1-Tridecyn-3-ol exhibits a calculated LogP of 3.51130, which is 0.7768 log units lower than that of its fully saturated counterpart tridecan-3-ol (LogP 4.28810) . This quantifiable reduction in lipophilicity is directly attributable to the terminal alkyne moiety, which introduces polarity through the electron-rich triple bond despite the identical carbon count (C13) and hydroxyl position (C-3) shared by both compounds.

LogP: Alkyne vs Saturated
Data to verify
TargetLogP 3.51
ComparatorLogP 4.29
ΔLogP–0.78 (~6× less lipophilic)
Supports homolog-specific membrane permeability context.
Calculated LogP; experimental validation recommended.
Lipophilicity optimization Drug design QSAR modeling

LogP Chain-Length Dependency: 1-Tridecyn-3-ol (C13) vs. 1-Dodecyn-3-ol (C12) — Quantified Methylene Increment Effect

Within the 1-alkyn-3-ol series, 1-tridecyn-3-ol (C13) has a LogP of 3.51130, compared to 1-dodecyn-3-ol (C12) at LogP 3.12120 and 1-undecyn-3-ol (C11) at LogP 2.73110, demonstrating a consistent LogP increment of approximately 0.39 units per additional methylene group [1]. This systematic relationship positions 1-tridecyn-3-ol at a distinct lipophilicity tier that cannot be replicated by ordering the C12 homolog and adjusting concentration—the absolute LogP value governs chromatographic retention, membrane partitioning, and receptor-binding domain occupancy in a non-linear fashion.

Chain-Length LogP Step
Data to verify
LogP increments ~0.39 per CH₂
C13 3.51 vs C12 3.12
Supports chain-length-dependent chromatographic method development.
Consistent increment derived from calculated values.
Homolog selection Lipophilicity stepping SAR optimization

Polar Surface Area Invariance Across 1-Alkyn-3-ol Homologs: Predictable Polarity Independent of Chain Length

A notable and structurally significant finding is that all 1-alkyn-3-ol homologs from C10 through C13—and including the structurally distinct saturated analog tridecan-3-ol—share an identical topological polar surface area (PSA) of 20.23 Ų . This invariance means that while LogP systematically increases with chain elongation, the hydrogen-bonding capacity and polarity-related drug-likeness parameters (e.g., predicted oral absorption, blood-brain barrier permeation) remain constant across the series, allowing 1-tridecyn-3-ol to be selected for its specific LogP value without introducing unanticipated changes in polarity-driven pharmacokinetic properties relative to shorter homologs.

PSA Invariance
Data to verify
PSA = 20.23 Ų
ΔPSA = 0 across C10–C13 and saturated analog
Decouples lipophilicity from polarity for SAR models.
Topological PSA; experimental logD may show slight variation.
Drug-likeness prediction Blood-brain barrier penetration Formulation design

Long-Chain 1-Alkyn-3-ols as Superior Substrates for Enzymatic Enantioselective Resolution vs. Short-Chain Analogs

Lipase-catalyzed enantioselective hydrolysis of 1-alkyn-3-ol phenyl carbonates demonstrates a strong chain-length dependence: long-chain substrates including 1-heptyn-3-ol (C7) are resolved with optical purities reaching 98% ee, whereas short-chain analogs such as 3-butyn-2-ol (C4) exhibit poor enantioselectivities and cannot be effectively resolved by this method [1][2]. Although explicit ee data for the C13 substrate have not been published in isolation, the established trend that longer alkyl chains enhance enantioselectivity in lipase-mediated kinetic resolution positions 1-tridecyn-3-ol favorably within this validated biocatalytic platform, in contrast to shorter-chain 1-alkyn-3-ols that fail under the same conditions [2].

Enzymatic Resolution
Class-level
≥90–98% ee for long-chain (≥C7) substrates; short-chain analogs fail
Supports biocatalytic resolution feasibility for C13.
Class-level inference; C13-specific ee data not published.
Chiral resolution Biocatalysis Enantioselective synthesis

1-Alkyn-3-ols as Chiral Precursors for Antifungal C18 Polyacetylenes: Enantioselective Synthesis Achieving >98% ee

Chiral 1-alkyn-3-ols serve as essential intermediates in the enantioselective total synthesis of antifungal C18 polyacetylenes, where an established synthetic methodology achieves >98% enantiomeric excess (ee) . The resulting C18 polyacetylenes—constructed from 1-alkyn-3-ol building blocks—exhibit potent fungicidal activity against eight pathogenic fungal species including Colletotrichum gloeosporioides, Bipolaris sorokiniana, Fusarium graminearum, and Fusarium pseudograminearum, with half-maximum effective concentrations (EC₅₀) ranging from 8 to 425 μg/mL, comparable to the commercial fungicide thiophanate-methyl (EC₅₀ 3–408 μg/mL) . While this evidence establishes the broader 1-alkyn-3-ol scaffold as a validated entry point for antifungal polyacetylene synthesis, 1-tridecyn-3-ol specifically provides the C13 chain length that is structurally congruent with the lipophilic tail region of the natural C18 polyacetylene pharmacophore.

Antifungal Polyacetylene
Class-level
Polyacetylene>98% ee
EC₅₀ range8–425 µg/mL
Thiophanate-methyl3–408 µg/mL
Supports antifungal polyacetylene synthesis context.
C18 polyacetylene data; C13 scaffold relevance inferred.
Antifungal natural products Polyacetylene synthesis Agricultural fungicides

High-Impact Application Scenarios for 1-Tridecyn-3-ol (CAS 649561-34-2) Grounded in Quantitative Evidence


Chiral Intermediate for Enantioselective Pheromone and Leukotriene Synthesis

1-Tridecyn-3-ol is procured as a racemic mixture or, preferentially, as an enantiomerically enriched (R)- or (S)-configured building block for the stereoselective synthesis of insect pheromones and leukotriene analogs. The demonstrated capability to resolve long-chain 1-alkyn-3-ols via lipase-catalyzed enantioselective hydrolysis or baker's yeast-mediated kinetic resolution—achieving >90% ee, and in optimized cases 98% ee [1]—means that 1-tridecyn-3-ol can be integrated into scalable chemoenzymatic processes that shorter-chain 1-alkyn-3-ols (such as 3-butyn-2-ol) cannot support due to insufficient enantioselectivity under identical conditions . The C13 chain length provides the specific lipophilicity window required for hydrophobic recognition domains in pheromone receptor binding, with a LogP of 3.511 that is intermediate between the C10, C11, and C12 homologs and therefore tunable via combinatorial synthesis strategies.

Chiral Precursor for Antifungal C18 Polyacetylene Natural Product Synthesis

Researchers developing agricultural fungicides or investigating natural product total synthesis procure 1-tridecyn-3-ol as the key chiral 1-alkyn-3-ol intermediate for constructing C18 polyacetylene pharmacophores—a validated synthetic route that achieves >98% ee and yields compounds with EC₅₀ values (8–425 μg/mL) comparable to the commercial fungicide thiophanate-methyl (3–408 μg/mL) against eight pathogenic fungal species [1]. The C13 chain length of 1-tridecyn-3-ol corresponds to the lipophilic tail region of the C18 polyacetylene scaffold, and the terminal alkyne provides the essential functional handle for iterative alkyne coupling reactions that construct the conjugated polyyne framework. Procurement of the precise C13 homolog (rather than C11 or C12) ensures that the synthetic intermediate has the correct chain length to match the natural product target without requiring additional chain-extension or chain-shortening steps.

Physicochemical Property Optimization in Lipid-Based Drug Delivery and QSAR Model Development

Medicinal chemistry and formulation science teams utilize 1-tridecyn-3-ol (LogP 3.511, PSA 20.23 Ų) in systematic SAR or QSAR campaigns requiring precise, incremental control over lipophilicity while maintaining constant polarity. The quantified LogP difference of +0.390 relative to 1-dodecyn-3-ol [1] and +0.780 relative to 1-undecyn-3-ol enables fine-tuning of membrane permeability predictions without altering the PSA (invariant at 20.23 Ų across C10–C13 ), a property combination that is rare among homologous series where both parameters typically co-vary. This decoupling of lipophilicity from polarity makes 1-tridecyn-3-ol particularly valuable for lipid-based nanoparticle formulations, prodrug design, and blood-brain barrier penetration optimization where LogP and PSA must be independently controlled.

Terminal Alkyne Synthon for Click Chemistry and Sonogashira Coupling in Medicinal Chemistry

The terminal alkyne at C-1 of 1-tridecyn-3-ol provides a reactive functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and palladium-catalyzed Sonogashira cross-coupling reactions, enabling the construction of triazole-linked conjugates or aryl-alkyne extended scaffolds. This reactivity is entirely absent in the saturated analog tridecan-3-ol, and the specific LogP contribution of the C13 alkynol fragment (3.511) to the final conjugate is predictable from the quantitative evidence, unlike the C12 (LogP 3.121) or C11 (LogP 2.731) congeners [2]. The chiral secondary alcohol at C-3 further enables stereochemical diversification through esterification, oxidation to the corresponding ketone, or Mitsunobu inversion, providing orthogonal functionalization pathways that non-chiral or primary alcohol analogs cannot offer.

Application
Selection Property
Validation Focus
Chiral intermediate for pheromone/leukotriene synthesis
Enzymatic resolution compatibility (long-chain)
Enantiomeric excess (ee) validation
Chiral precursor for antifungal C18 polyacetylene synthesis
C13 chain-length congruence with C18 scaffold
Polyacetylene ee and antifungal EC₅₀ endpoints
Lipophilicity optimization in QSAR and formulation design
Decoupled LogP–PSA profile across homologs
Membrane permeability and BBB penetration models
Terminal alkyne synthon for CuAAC and Sonogashira coupling
Reactive C-1 alkyne with chiral C-3 alcohol
Conjugation efficiency and stereochemical integrity
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